molecular formula C25H22ClN3O3S B12028201 N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 585551-93-5

N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12028201
CAS No.: 585551-93-5
M. Wt: 480.0 g/mol
InChI Key: XDOJGACGHLMITB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone-based acetamide derivative characterized by a sulfanyl bridge linking the quinazolinone core to the acetamide moiety. The compound features a 3-chloro-4-methylphenyl group on the acetamide nitrogen and a 4-ethoxyphenyl substituent at position 3 of the quinazolinone ring. These structural motifs are critical for its physicochemical properties and biological interactions, particularly in targeting enzymes like cyclooxygenases (COX) or kinases, as inferred from analogs .

Properties

CAS No.

585551-93-5

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H22ClN3O3S/c1-3-32-19-12-10-18(11-13-19)29-24(31)20-6-4-5-7-22(20)28-25(29)33-15-23(30)27-17-9-8-16(2)21(26)14-17/h4-14H,3,15H2,1-2H3,(H,27,30)

InChI Key

XDOJGACGHLMITB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

Preparation Methods

Core Quinazolinone Synthesis via Niementowski’s Reaction

The quinazolinone core is typically synthesized via Niementowski’s reaction , which involves cyclocondensation of anthranilic acid derivatives with amides or urea. For this compound, 3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl is formed by reacting 2-aminobenzamide (1 ) with 4-ethoxybenzaldehyde (2 ) in dimethylformamide (DMF) under acidic conditions .

Reaction Conditions :

  • Catalyst : Sodium metabisulfite (Na₂S₂O₅)

  • Temperature : 100°C

  • Time : 5 hours

  • Yield : ~75–85%

Mechanism :

  • Schiff base formation between 2-aminobenzamide and aldehyde.

  • Cyclization via intramolecular nucleophilic attack.

  • Oxidation to form the 4-oxo group .

Sulfanyl Group Introduction via Nucleophilic Substitution

The sulfanylacetamide side chain is introduced through nucleophilic substitution at the C2 position of the quinazolinone. This step requires activating the quinazolinone with a leaving group (e.g., chlorine) before displacement with a thiol-containing acetamide .

Procedure :

  • Chlorination : Treat 3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline with POCl₃ to form 2-chloroquinazolinone.

  • Thiolation : React with 2-mercapto-N-(3-chloro-4-methylphenyl)acetamide in the presence of a base (e.g., K₂CO₃).

Optimization Data :

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes solubility
Temperature80°CPrevents side reactions
Molar Ratio (1:1.2)Quinazolinone:Thiol90% yield

Acetamide Coupling via Click Chemistry

The final step involves coupling the sulfanyl-quinazolinone intermediate with N-(3-chloro-4-methylphenyl)acetamide using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Reaction Setup :

  • Catalyst : CuSO₄/sodium ascorbate

  • Solvent : Ethanol/water (4:1)

  • Time : 24 hours

  • Yield : 72–85%

Key Observations :

  • The ethoxy group on the phenyl ring stabilizes the quinazolinone via electron donation, enhancing reactivity .

  • Steric hindrance from the 3-chloro-4-methylphenyl group necessitates prolonged reaction times .

Alternative One-Pot Three-Component Synthesis

A streamlined one-pot method avoids isolating intermediates by combining:

  • Quinazolinone formation from 2-aminobenzamide and 4-ethoxybenzaldehyde.

  • In situ chlorination using PCl₅.

  • Thiol-ene coupling with mercaptoacetamide .

Advantages :

  • Reduced purification steps.

  • Total yield: 68% .

Limitations :

  • Requires precise stoichiometric control.

  • Lower yield compared to stepwise synthesis.

Comparative Analysis of Methods

MethodStepsTotal YieldScalabilityKey Advantage
Stepwise Synthesis372%HighHigh purity
One-Pot Synthesis168%ModerateTime-efficient

Critical Factors :

  • Solvent Choice : DMF enhances solubility but complicates waste management.

  • Catalyst Efficiency : CuAAC offers regioselectivity but adds metal contamination risks .

Characterization and Validation

Synthesized batches are validated via:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 10.39 ppm for NH in quinazolinone) .

  • HRMS : Matches theoretical molecular weight (C₂₅H₂₂ClN₃O₃S: 484.1 g/mol) .

  • HPLC Purity : >95% in optimized protocols .

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Drivers : 4-Ethoxybenzaldehyde (~$320/kg) and Cu catalysts.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-cancer or anti-inflammatory properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the sulfanylacetamide group can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C25H25ClN2O4S\text{C}_{25}\text{H}_{25}\text{ClN}_{2}\text{O}_{4}\text{S}

This structure includes a chloro-substituted phenyl group, a quinazoline moiety, and a sulfanyl linkage, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study screening various N-substituted phenyl chloroacetamides found that many were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing lesser efficacy against Gram-negative bacteria like Escherichia coli and moderate effectiveness against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
N-(3-chloro-4-methylphenyl)-2-acetamideActiveLess ActiveModerate
N-(4-chlorophenyl)-2-chloroacetamideHighly ActiveLess ActiveModerate
N-(3-bromophenyl)-2-chloroacetamideActiveInactiveModerate

The biological activity of this compound can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of the chloro group enhances lipophilicity, facilitating membrane penetration . Additionally, the quinazoline moiety may interfere with DNA synthesis or protein function in microbial cells.

Anticancer Potential

Recent studies have also explored the anticancer properties of compounds containing the quinazoline scaffold. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Quinazoline Derivatives

A study on quinazoline derivatives demonstrated their effectiveness against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. The specific compound under discussion has not been extensively tested in clinical trials but shows potential based on structural analogs.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Quinazolinone Substituent Acetamide Substituent Key Functional Groups Reference
Target Compound 4-ethoxyphenyl 3-chloro-4-methylphenyl -Cl, -CH3, -OCH2CH3
N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide 4-methoxyphenyl 3-fluoro-4-methylphenyl -F, -CH3, -OCH3
N-(4-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)quinazolin-2-yl]sulfanyl}acetamide prop-2-en-1-yl 4-chloro-2-methylphenyl -Cl, -CH3, allyl
2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide 4-chlorophenyl 2,6-dibromo-4-methylphenyl -Cl, -Br, -CH3
N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide 4-ethoxyphenyl 2,3-dimethylphenyl -CH3, -OCH2CH3

Impact of Substituents on Activity

  • Electron-withdrawing groups (Cl, Br) : Enhance binding affinity to hydrophobic enzyme pockets (e.g., COX-2) but may reduce solubility .
  • Ethoxy vs.
  • Allyl/propyl groups : Introduce steric hindrance, which may reduce metabolic stability but enhance selectivity for specific targets .

Antimicrobial and Anti-inflammatory Activity

  • Analogs with chloro and methyl substituents (e.g., the target compound) showed MIC values of 2–8 µg/mL against E. coli and S. aureus, outperforming methoxy-substituted derivatives .
  • Ethoxy-substituted quinazolinones demonstrated 30–40% inhibition of protein denaturation in anti-inflammatory assays, comparable to diclofenac .

Physicochemical Properties

  • Solubility : The target compound’s logP value (~3.2) is higher than methoxy analogs (logP ~2.8), aligning with its enhanced lipophilicity .
  • Thermal stability : Decomposition temperature >250°C, similar to bromo- and chloro-substituted analogs .

Q & A

Q. What are the critical safety protocols for handling this compound during in vitro experiments?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood for powder handling .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal. Incinerate organic waste .
  • Emergency response : Maintain 0.1 M NaOH for acid spills and 1% acetic acid for base spills in the lab .

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